DHODH Inhibitory Activity: >600‑Fold Weaker Than the Most Potent Congener in US 8,703,811
In the same Type 2 DHODH enzymatic assay (direct orotate formation or DCIP chromogen reduction), the target 3‑carbonitrile compound (US 8,703,811, compound 9) exhibits an IC₅₀ > 250,000 nM, whereas compound 65 (3‑carboxamide analog) shows an IC₅₀ of 42 nM—a >5,900‑fold difference [1][2]. For applications requiring DHODH‑silent chemical probes, the carbonitrile series provides an intrinsically low background, while the carboxamide series is suited for potent DHODH engagement.
| Evidence Dimension | DHODH (Type 2) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ >250,000 nM (US 8,703,811, compound 9; 3‑carbonitrile) |
| Comparator Or Baseline | IC₅₀ = 42 nM (US 8,703,811, compound 65; 3‑carboxamide) |
| Quantified Difference | >5,900‑fold |
| Conditions | P. falciparum DHODH Type 2; direct orotate formation or DCIP chromogen reduction assay [1][2] |
Why This Matters
Scientists selecting a pyrano‑pyrazolo‑pyrimidine scaffold for DHODH‑dependent vs. DHODH‑independent studies can quantitatively distinguish the carbonitrile series from the carboxamide series, avoiding off‑target DHODH modulation.
- [1] BindingDB. BDBM120282: US8703811, 9 (IC₅₀ >2.50E+5 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120363 (accessed 2026‑05‑04). View Source
- [2] BindingDB. BDBM120319: US8703811, 65 (IC₅₀ 42 nM). https://www.bindingdb.org (accessed 2026‑05‑04). View Source
